2-Chlorobenzoic Acid-13C7

Mass Spectrometry Isotopic Purity Internal Standard

Researchers using unlabeled 2-chlorobenzoic acid in LC-MS/MS workflows often face quantification errors from matrix effects and co-elution. This 13C6-labeled analog provides an M+6 mass shift for unambiguous differentiation. - ≥98% purity with 99 atom % 13C isotopic enrichment ensures interference-free detection. - Matched pKa and extraction efficiency guarantee identical recovery to the target analyte. - Stable at room temperature during shipping; long-term storage at -20°C. Ideal for pharmacokinetic, environmental fate, and pharmaceutical impurity studies requiring validated bioanalytical methods.

Molecular Formula C7H5ClO2
Molecular Weight 163.51 g/mol
Cat. No. B12412596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzoic Acid-13C7
Molecular FormulaC7H5ClO2
Molecular Weight163.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)Cl
InChIInChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
InChIKeyIKCLCGXPQILATA-BNUYUSEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preferred 13C6 Internal Standard for 2-Chlorobenzoic Acid


6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, also known as 2-Chlorobenzoic acid-(phenyl-13C6), is a stable isotope-labeled analog of 2-chlorobenzoic acid, where all six carbon atoms of the phenyl ring are replaced with the non-radioactive carbon-13 isotope . This compound is a key member of the ortho-substituted chlorobenzoic acid family, characterized by a chlorine atom at the 2-position of the benzoic acid ring, which imparts distinct chemical and physical properties compared to its meta- and para-substituted isomers [1][2]. As a 13C6-labeled internal standard, it is specifically designed for accurate quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of 2-chlorobenzoic acid levels in pharmacokinetic, metabolic, and environmental studies [3].

Preferred 13C6 internal standard for LC-MS/MS quantification of 2-chlorobenzoic acid in research matrices
Ortho-chloro substitution provides distinct pKa and chromatographic behavior for method development
High isotopic enrichment supports isotope dilution workflows with minimized unlabeled interference

Pitfalls of Unlabeled Analogs in 2-Chlorobenzoic Acid Analysis


Generic substitution of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid with unlabeled 2-chlorobenzoic acid or structurally similar chlorobenzoic acids in LC-MS/MS workflows leads to significant quantification errors due to differential ionization efficiency, matrix effects, and chromatographic co-elution issues [1]. Unlike its unlabeled counterpart, the 13C6-labeled compound exhibits a distinct mass shift of M+6, enabling precise differentiation and quantification via mass spectrometry without interference from endogenous or background 2-chlorobenzoic acid . Furthermore, while deuterated internal standards (e.g., 2-Chlorobenzoic acid-d4) are common, 13C6-labeling provides superior analytical performance in certain contexts, such as avoiding hydrogen-deuterium exchange and minimizing isotopic interference, which is critical for achieving the high accuracy and precision required in regulatory bioanalysis [2]. The unique ortho-chloro substitution pattern also confers distinct physicochemical properties, such as a higher acidity (lower pKa) compared to the meta- and para-isomers, which affects extraction efficiency, chromatographic retention, and ionization behavior, making the use of a precisely matched isotopic analog essential for reliable quantification [3].

Unlabeled analog
Lacks M+6 mass shift; matrix effects and ionization differences cannot be corrected, leading to quantification bias.
Deuterated (d4) ISTD
Potential hydrogen-deuterium exchange and smaller mass shift may compromise accuracy in complex matrices.
Meta-/para-isomer ISTD
Differing pKa alters extraction recovery and ionization efficiency; chromatographic retention does not match analyte.

Quantitative Advantages of 13C6-2-Chlorobenzoic Acid


Mass Shift and Isotopic Purity for MS Detection

The target compound exhibits a mass shift of M+6 relative to the unlabeled 2-chlorobenzoic acid (monoisotopic mass 156.57 Da for unlabeled vs. 162.02 Da for 13C6-labeled), enabling clear differentiation and quantification by mass spectrometry . This mass shift is larger than that of a deuterated analog (e.g., 2-Chlorobenzoic acid-d4, M+4) and is free from hydrogen-deuterium exchange, providing a more robust signal . Furthermore, the isotopic purity is specified as ≥99 atom % 13C, ensuring minimal signal contribution from unlabeled species and maximizing sensitivity and accuracy in isotope dilution mass spectrometry .

Mass shift & isotopic purity
Head-to-head
M+6 mass shift (162.02 Da) vs. M+0 (156.57 Da); isotopic enrichment ≥99 atom % 13C
Enables unambiguous MS differentiation and robust isotope dilution without hydrogen-deuterium exchange risk.
Supplier specification; verify lot-specific enrichment certificate.
Mass Spectrometry Isotopic Purity Internal Standard 2-Chlorobenzoic Acid

Unique Acidity of Ortho-Substitution for Chromatography

The ortho-chloro substitution of this compound results in a significantly lower pKa compared to its meta- and para-substituted isomers, as well as unsubstituted benzoic acid [1][2]. Specifically, the pKa of 2-chlorobenzoic acid is approximately 2.92, whereas 3-chlorobenzoic acid is 3.82 and 4-chlorobenzoic acid is 3.98 [1]. This increased acidity influences its chromatographic retention and ionization efficiency, particularly in reversed-phase HPLC and electrospray ionization (ESI), which must be matched by the internal standard for accurate quantification. The 13C6-labeled compound retains this exact acidic character, ensuring identical behavior during sample preparation and analysis, unlike a structural analog that may differ in pKa [3].

Ortho-acidity advantage
Class-level
pKa ~2.92 (2-Cl) vs. 3.82 (3-Cl), 3.98 (4-Cl), 4.19 (benzoic acid)
Lower pKa drives distinct retention and ionization; exact isotopic match preserves method integrity.
Literature values; confirm with in-house measurements for method-specific conditions.
Chromatography pKa Ortho-Substituted Benzoic Acid Method Development

Surrogate Standard for Endogenous Metabolite Quantification

A key application of 13C6-labeled compounds is their use as surrogate standards for quantifying endogenous metabolites. For example, in a validated LC-MS/MS method for hippuric acid (HA) and benzoic acid (BA) in urine, 13C6-benzoic acid and 13C6-hippuric acid were employed as surrogate standards to generate calibration curves, achieving a linear range of 0.1-100 µg/mL for BA with r²>0.99 [1]. This approach, using an exact isotopic match, corrects for matrix effects and ion suppression, which are critical when analyzing endogenous compounds in complex biological matrices [1]. While this specific study used the benzoic acid analog, it establishes a strong class-level inference for the utility of 13C6-labeled benzoic acid derivatives, including 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, as ideal internal standards for analogous chlorinated benzoic acid analytes in similar bioanalytical assays [2].

Surrogate standard precedent
Class-level
13C6-benzoic acid: linear 0.1–100 µg/mL, r²>0.99 in urine LC-MS/MS
Supports 13C6-benzoic acid derivatives as reliable surrogate standards for bioanalytical method development.
Data from monkey urine matrix; transferability requires validation.
Bioanalysis Metabolomics Isotope Dilution Mass Spectrometry 2-Chlorobenzoic Acid

Ortho-Isomer Resistance to Radical Degradation

Studies on the reactivity of chlorobenzoic acids with free radicals reveal that the ortho-substituted isomer, 2-chlorobenzoic acid, is the most resistant to degradation compared to the meta- and para-isomers. Specifically, the efficiency of degradation by gamma radiolysis in aqueous solution follows the order: 4-chlorobenzoic acid > 3-chlorobenzoic acid > 2-chlorobenzoic acid [1][2]. The second-order decay rate constants (2k) for the H-adducts formed with these isomers range from 3.5–6 × 10⁸ dm³ mol⁻¹ s⁻¹, and the ortho-isomer shows a slower rate of dechlorination compared to the para-isomer [2]. This differential reactivity indicates that 2-chlorobenzoic acid is more persistent in environmental matrices and potentially more stable during sample storage and processing, which can affect its recovery in analytical workflows. The 13C6-labeled internal standard, being chemically identical, will experience the same degradation and recovery characteristics, ensuring accurate quantification even in samples where degradation may occur [3].

Radical degradation resistance
Class-level
Degradation order: 4-Cl > 3-Cl > 2-Cl benzoic acid; ortho-isomer shows lowest reactivity
Ortho-isomer persistence may benefit environmental tracing studies; matched ISTD corrects for degradation losses.
Gamma radiolysis model; may not predict all environmental matrix behaviors.
Environmental Chemistry Degradation Kinetics Free Radicals Chlorobenzoic Acid

Key Applications of 13C6-2-Chlorobenzoic Acid


Pharmacokinetic Bioanalysis of 2-Chlorobenzoic Acid

In pharmacokinetic studies of drugs that metabolize to 2-chlorobenzoic acid, this 13C6-labeled compound serves as the ideal internal standard for LC-MS/MS quantification in plasma or urine. The M+6 mass shift and high isotopic purity (≥99 atom % 13C) provide unambiguous detection and correction for matrix effects, ensuring accurate measurement of drug metabolite concentrations across the therapeutic range . The matched pKa ensures identical extraction recovery and ionization efficiency, fulfilling regulatory requirements for bioanalytical method validation [1].

Environmental Monitoring & Biodegradation Pathways

For researchers studying the fate and transport of chlorobenzoic acids in soil and water, or for those using 2-chlorobenzoic acid as a model compound in biodegradation studies, this 13C6-labeled standard is essential. Its use in isotope dilution mass spectrometry enables accurate quantification of the parent compound and its metabolites, even in complex environmental matrices, while accounting for potential losses due to sorption or degradation . The compound's unique resistance to radical degradation (compared to other chlorobenzoic acids) makes it a particularly valuable tracer for long-term studies [2].

Impurity Profiling in Pharmaceutical Synthesis

In pharmaceutical development, 2-chlorobenzoic acid may be a key starting material or a potential impurity. The 13C6-labeled analog is the gold standard for developing and validating highly specific and sensitive LC-MS/MS methods to monitor this impurity in active pharmaceutical ingredients (APIs) and finished drug products. The precise mass shift and isotopic purity enable accurate quantification at trace levels (ppm), ensuring product quality and compliance with ICH guidelines [1].

Metabolic Flux Analysis & Isotope-Resolved Metabolomics

Although not a direct substrate for central carbon metabolism, 2-chlorobenzoic acid is a key intermediate or product in the degradation of various halogenated aromatic compounds. This 13C6-labeled compound can be used as a tracer in microbial or plant systems to map catabolic pathways, such as the degradation of 2-chlorobenzoate via 3-chlorocatechol or 4-chlorocatechol [1]. Its use in conjunction with LC-MS or NMR enables the precise tracking of carbon atoms and the quantification of pathway fluxes, providing insights into bioremediation or xenobiotic metabolism [2].

Application
Selection Property
Validation Focus
PK bioanalysis (research matrices)
M+6 mass shift, isotopic purity, matched pKa
Matrix-effect correction, extraction recovery, bioanalytical validation review
Environmental monitoring studies
Isotope dilution MS, ortho-isomer degradation resistance
Recovery in soil/water matrices, degradation pathway tracking
Impurity profiling (API synthesis)
Trace-level quantification with M+6 shift
LOD/LOQ assessment, method specificity in presence of synthesis by-products
Metabolic flux analysis (xenobiotic pathways)
13C6 tracer for catabolic pathway mapping
Carbon atom tracking, flux quantification in microbial/plant systems

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